molecular formula C5H4Cl3NS2 B14397331 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole CAS No. 89861-55-2

4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole

Cat. No.: B14397331
CAS No.: 89861-55-2
M. Wt: 248.6 g/mol
InChI Key: FQBPYIUCODMBLT-UHFFFAOYSA-N
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Description

4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a trichloromethyl group attached to the sulfur atom and a methyl group attached to the nitrogen atom. Thiazoles and their derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole typically involves the reaction of 4-methylthiazole with trichloromethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and proteins, disrupting their normal functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(methylamino)thiazol-5-yl]ethanone
  • 4-Methyl-2-[(ethylamino)thiazol-5-yl]ethanone
  • 2,4-Disubstituted thiazoles

Uniqueness

4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various chemical transformations, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

89861-55-2

Molecular Formula

C5H4Cl3NS2

Molecular Weight

248.6 g/mol

IUPAC Name

4-methyl-2-(trichloromethylsulfanyl)-1,3-thiazole

InChI

InChI=1S/C5H4Cl3NS2/c1-3-2-10-4(9-3)11-5(6,7)8/h2H,1H3

InChI Key

FQBPYIUCODMBLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SC(Cl)(Cl)Cl

Origin of Product

United States

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